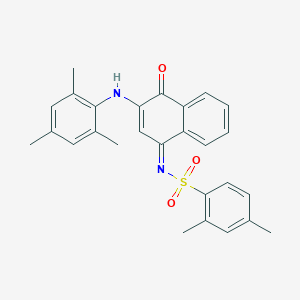
N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide, also known as MNA, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. MNA belongs to the class of azo dyes and has been investigated for its anti-inflammatory, anti-cancer, and anti-bacterial properties.
Wirkmechanismus
The mechanism of action of N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide is not fully understood, but it is believed to act through multiple pathways. N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. By inhibiting NF-κB, N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide reduces the production of pro-inflammatory cytokines and chemokines. N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway.
Biochemical and Physiological Effects:
N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and repair. In vivo studies have shown that N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide reduces inflammation in animal models of rheumatoid arthritis and colitis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide has also been shown to have low toxicity, making it a safe compound to use in animal studies. However, one limitation of using N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in specific disease models.
Zukünftige Richtungen
There are several future directions for research on N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide. One area of interest is the development of N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide derivatives with improved pharmacological properties. Another area of interest is the investigation of N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide as a potential therapeutic agent for the treatment of inflammatory bowel disease. Additionally, N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide could be investigated for its potential use in combination therapy with other anti-inflammatory or anti-cancer agents.
Synthesemethoden
N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide can be synthesized by the condensation of 4-methylbenzenesulfonamide and 3-(mesitylamino) salicylaldehyde in the presence of a catalytic amount of glacial acetic acid. The reaction proceeds through the formation of an imine intermediate, which is then reduced to N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide using sodium borohydride as a reducing agent.
Wissenschaftliche Forschungsanwendungen
N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In recent years, N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide has gained attention as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide has also been investigated for its anti-cancer properties, as it has been shown to induce apoptosis in cancer cells. Additionally, N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide has been found to possess antibacterial activity against both gram-positive and gram-negative bacteria.
Eigenschaften
Molekularformel |
C27H26N2O3S |
|---|---|
Molekulargewicht |
458.6 g/mol |
IUPAC-Name |
(NZ)-2,4-dimethyl-N-[4-oxo-3-(2,4,6-trimethylanilino)naphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C27H26N2O3S/c1-16-10-11-25(18(3)12-16)33(31,32)29-23-15-24(27(30)22-9-7-6-8-21(22)23)28-26-19(4)13-17(2)14-20(26)5/h6-15,28H,1-5H3/b29-23- |
InChI-Schlüssel |
KQPXUQWUUQRPEX-FAJYDZGRSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=C(C=C(C=C4C)C)C)C |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=C(C=C(C=C4C)C)C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=C(C=C(C=C4C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B284854.png)
![pentyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284855.png)
![isobutyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284856.png)
![isopropyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284857.png)
![butyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284858.png)
![sec-butyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284859.png)
![propyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284860.png)
![N-(2-ethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284862.png)
![N-(2,6-diethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284863.png)
![5-(4-methoxyphenyl)-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284865.png)
![N-(4-ethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284868.png)
![methyl 4-[(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B284869.png)
![5-(3,4-dimethylphenyl)-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284870.png)
![5-(3,4-dimethylphenyl)-3-(2-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284871.png)